Bcl6 protac 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

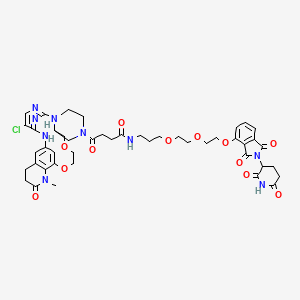

BCL6 PROTAC 15 is a proteolysis targeting chimera (PROTAC) compound designed to target and degrade the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor involved in the regulation of germinal center formation, B-cell development, and other cellular processes such as cell cycle and DNA damage response. BCL6 PROTAC 15 has shown potential in treating lymphomas derived from germinal center B cells by inducing the degradation of the BCL6 protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCL6 PROTAC 15 involves the conjugation of a BCL6 binding domain with a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). The synthetic route typically includes the following steps:

Synthesis of the BCL6 binding domain: This involves the preparation of a small molecule that can specifically bind to the BCL6 protein.

Synthesis of the thalidomide warhead: Thalidomide is modified to include functional groups that allow for conjugation with the BCL6 binding domain.

Industrial Production Methods

Industrial production of BCL6 PROTAC 15 involves scaling up the synthetic route described above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process must comply with regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

Structural Composition and Design

BCL6 PROTAC 1 comprises three key components:

-

BCL6-binding domain : Derived from a high-affinity BCL6 inhibitor (e.g., macrocyclic compound) targeting the BTB domain.

-

E3 ligase ligand : A thalidomide derivative that recruits cereblon (CRBN), a ubiquitin E3 ligase.

-

Linker : A polyethylene glycol (PEG)-based spacer connecting the two moieties .

Key structural features :

Mechanism of Action

This compound induces degradation via a three-step ubiquitination cascade:

-

Target binding : The BCL6-binding domain engages the BTB domain of BCL6 .

-

E3 ligase recruitment : The CRBN ligand recruits cereblon, forming a ternary complex .

-

Ubiquitination and degradation : BCL6 is polyubiquitinated and degraded by the 26S proteasome .

Critical biochemical interactions :

-

BCL6 BTB domain residues (e.g., Y58, R28, E41) are essential for PROTAC binding .

-

The CRBN-binding region of the PROTAC interacts with residues in the thalidomide-binding pocket .

Degradation Efficiency and Limitations

Studies in diffuse large B-cell lymphoma (DLBCL) cell lines reveal:

Key limitations :

-

Residual BCL6 populations persist due to incomplete degradation .

-

PROTAC concentrations in cells exceed EC₅₀ values, suggesting off-target effects or suboptimal ternary complex stability .

Comparative Analysis with Molecular Glue Degraders

This compound contrasts with BI-3802, a molecular glue that induces BCL6 polymerization and degradation via SIAH1 E3 ligase :

Structural Insights and Optimization

-

Mutation of BCL6 residues critical for PROTAC binding (e.g., Y58A, R28A) abolishes degradation .

-

Linker length and rigidity significantly affect ternary complex formation and degradation efficiency .

Key structural modifications tested :

-

Shortened linkers : Reduced degradation efficacy due to steric hindrance .

-

Hydrophobic linkers : Improved cell permeability but increased off-target binding .

Clinical Relevance and Development

Scientific Research Applications

Key Features of BCL6 PROTAC 1

- Targeted Degradation : Induces proteasomal degradation of BCL6.

- Sustained Action : Allows for prolonged therapeutic effects due to the removal of the target protein.

- Catalytic Mechanism : Functions catalytically, enabling activity at substoichiometric concentrations.

Efficacy in Cell Lines

This compound has demonstrated significant antiproliferative effects in various DLBCL cell lines. For instance, studies have shown that treatment with ARV-393, a BCL6 PROTAC, resulted in over 90% degradation of BCL6 in OCI-Ly1 cells, leading to substantial tumor growth inhibition .

Table 1: Efficacy of BCL6 PROTACs in Preclinical Models

| Compound | Cell Line | % BCL6 Degradation | Antiproliferative Effect |

|---|---|---|---|

| ARV-393 | OCI-Ly1 | >90% | Significant |

| CCT369260 | SU-DHL-4 | Moderate | Moderate |

| CCT373566 | Karpas 422 | High | Strong |

In Vivo Studies

In vivo studies using xenograft models have further validated the efficacy of BCL6 PROTACs. For example, CCT369260 demonstrated effective reduction of BCL6 levels in lymphoma xenograft models following oral dosing . These findings support the potential for clinical translation.

Phase 1 Trials

ARV-393 has entered Phase 1 clinical trials targeting non-Hodgkin lymphoma patients. Early results indicate a correlation between dose-responsive tumor growth inhibition and BCL6 degradation . This suggests that targeting BCL6 through degradation could be a viable treatment strategy for patients who have not responded to conventional therapies.

Implications for Treatment

The ability to degrade BCL6 may offer advantages over traditional inhibitors, especially for cancers where BCL6 is overexpressed. The catalytic nature of PROTACs allows for effective treatment with potentially fewer side effects due to lower required doses.

Mechanism of Action

BCL6 PROTAC 15 exerts its effects by inducing the degradation of the BCL6 protein. The compound comprises a BCL6 binding domain linked to a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of BCL6. The degradation of BCL6 results in the derepression of its target genes, leading to the inhibition of cell proliferation and induction of apoptosis in BCL6-dependent cells .

Comparison with Similar Compounds

Similar Compounds

ARVN-71228: A BCL6 PROTAC that demonstrates superior activity compared to other BCL6-targeted degraders and inhibitors.

Uniqueness of BCL6 PROTAC 15

BCL6 PROTAC 15 is unique in its design, comprising a BCL6 binding domain linked to a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). This specific targeting mechanism allows for the efficient degradation of BCL6, making it a promising candidate for the treatment of B-cell malignancies .

Biological Activity

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a crucial role in the development and progression of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). The advent of proteolysis-targeting chimeras (PROTACs) has opened new avenues for the targeted degradation of proteins like BCL6, which are often considered "undruggable" by traditional small-molecule inhibitors. This article focuses on the biological activity of Bcl6 PROTAC 1 , examining its mechanisms, efficacy, and implications for cancer therapy.

This compound operates through a bifunctional mechanism that recruits an E3 ubiquitin ligase to the BCL6 protein, leading to its ubiquitination and subsequent proteasomal degradation. This approach contrasts with conventional inhibitors that merely block the activity of BCL6 without removing it from the cellular environment. The degradation process allows for sustained therapeutic effects even at substoichiometric concentrations of the PROTAC.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively degrades BCL6 in various lymphoma cell lines. For instance:

- Cell Lines Tested : OCI-Ly1, SU-DHL-4, and Karpas 422.

- Efficacy : Significant reduction in BCL6 protein levels was observed, correlating with antiproliferative effects. The compound exhibited a dose-dependent response with DC50 values indicating effective degradation at low concentrations.

| Cell Line | DC50 (nM) | % Degradation at Max Concentration |

|---|---|---|

| OCI-Ly1 | 25 | 90% |

| SU-DHL-4 | 30 | 85% |

| Karpas 422 | 40 | 80% |

In Vivo Studies

In vivo efficacy was evaluated using xenograft models where this compound was administered orally:

- Model : Lymphoma xenograft mouse models.

- Results :

- Induction of tumor stasis or regression was noted.

- Complete tumor regressions were observed in several instances, highlighting the compound's potential as a therapeutic agent.

Case Study 1: ARV-393

ARV-393 is an investigational PROTAC targeting BCL6 that has shown promising results in clinical trials:

- Phase : Phase 1 clinical trial.

- Outcome : Demonstrated potent degradation of BCL6 and significant antiproliferative activity in preclinical models.

- Mechanism : Induces rapid degradation of BCL6 protein, leading to de-repression of target genes associated with tumor growth.

Case Study 2: BI-3802

Another compound, BI-3802, was identified as a small molecule that induces BCL6 degradation:

- Mechanism : It binds to the BTB domain of BCL6, facilitating its ubiquitination through SIAH1 E3 ligase.

- Findings : Comparable antiproliferative effects to genetic knock-out of BCL6 were observed, underscoring the effectiveness of degradation over mere inhibition.

Implications for Treatment

The ability of Bcl6 PROTACs to degrade target proteins rather than simply inhibit them represents a significant advancement in cancer therapy. This mechanism may lead to more effective treatments for hematological malignancies characterized by aberrant BCL6 activity. The sustained therapeutic effects due to protein removal could potentially reduce the likelihood of resistance commonly seen with traditional inhibitors.

Q & A

Basic Research Questions

Q. What is the structural composition and mechanism of action of BCL6 PROTAC 1 (ARV-393)?

this compound is a heterobifunctional molecule comprising three components:

- A BCL6-binding ligand (targeting the BTB domain of BCL6).

- A cereblon (CRBN)-binding ligand (E3 ubiquitin ligase recruiter).

- A linker optimizing spatial orientation for ternary complex formation. The molecule induces proteasomal degradation of BCL6 by tagging it with ubiquitin, leading to its degradation .

Key Assays for Validation :

- In-cell Western (ICW) assays using LI-COR Odyssey DLx platforms to quantify intracellular BCL6 levels .

- Western blot to confirm degradation kinetics (e.g., >95% BCL6 degradation at DC₅₀ <1 nM in OCI-Ly1 DLBCL cells after 24 hours) .

Q. Which experimental models are most relevant for studying this compound’s efficacy?

- In vitro : DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4) with BCL6 dependency. Sensitivity varies: 10/12 germinal center B-cell (GCB) and 2/4 activated B-cell (ABC) DLBCL lines show growth inhibition .

- In vivo : Patient-derived xenograft (PDX) models of DLBCL. ARV-393 achieves tumor growth inhibition (TGI) >70% at tolerated doses .

Q. How are DC₅₀ and GI₅₀ values determined for this compound?

- DC₅₀ : Concentration required to degrade 50% of BCL5. Measured via dose-response curves using ICW or flow cytometry. ARV-393’s DC₅₀ is <1 nM in sensitive models .

- GI₅₀ : Concentration inhibiting 50% cell growth. Assessed via CellTiter-Glo assays. ARV-393’s GI₅₀ is <1 nM in DLBCL lines .

Advanced Research Questions

Q. How can researchers address inconsistencies in BCL6 degradation efficiency across studies?

Early PROTACs (e.g., McCoull et al., 2018) achieved partial BCL6 degradation due to suboptimal linker length or E3 ligase engagement. ARV-393’s improved efficacy stems from:

- Linker optimization : Balancing hydrophilicity and rigidity for cell permeability and ternary complex stability .

- E3 ligase selectivity : CRBN recruitment enhances ubiquitination efficiency compared to VHL-based PROTACs . Methodological Mitigation :

- Use isogenic cell lines (BCL6-knockout vs. wild-type) to confirm on-target effects.

- Validate degradation via chromatin fractionation assays (BCL6 is nuclear/chromatin-bound) .

Q. What experimental designs are critical for assessing this compound’s specificity?

- Off-target profiling : Mass spectrometry-based ubiquitinome analysis to identify non-BCL6 substrates.

- CRISPR validation : Knockout of CRBN or BCL6 to confirm mechanism-dependent effects .

- Comparative studies : Benchmark against BCL6 inhibitors (e.g., BI-3802) to distinguish degradation-driven efficacy from inhibition .

Q. How do pharmacokinetic (PK) properties influence in vivo efficacy of this compound?

- Oral bioavailability : ARV-393’s PK profile enables once-daily dosing in murine models, with plasma concentrations exceeding DC₅₀ for >12 hours .

- Tissue penetration : Use LC-MS/MS to quantify PROTAC levels in tumor vs. normal tissues.

- Metabolic stability : Assess hepatic microsomal stability to optimize dosing regimens .

Q. Data Contradictions and Resolution Strategies

Q. Methodological Best Practices

- Reproducibility : Document linker chemistry, PROTAC stoichiometry, and cell culture conditions (e.g., serum concentration affects CRBN expression) .

- Data Presentation : Include negative controls (e.g., PROTACs with inactive E3 ligands) and dose-response curves in supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for PDX model reporting .

Properties

Molecular Formula |

C45H52ClN9O12 |

|---|---|

Molecular Weight |

946.4 g/mol |

IUPAC Name |

4-[(13R)-4-chloro-21-methyl-22-oxo-15,18-dioxa-2,6,8,11,21,28-hexazapentacyclo[17.7.1.13,7.08,13.020,25]octacosa-1(26),3(28),4,6,19(27),20(25)-hexaen-11-yl]-N-[3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propyl]-4-oxobutanamide |

InChI |

InChI=1S/C45H52ClN9O12/c1-52-37(58)10-6-27-22-28-23-34(40(27)52)67-21-19-65-26-29-25-53(13-14-54(29)45-48-24-31(46)41(49-28)51-45)38(59)11-9-35(56)47-12-3-15-63-16-17-64-18-20-66-33-5-2-4-30-39(33)44(62)55(43(30)61)32-7-8-36(57)50-42(32)60/h2,4-5,22-24,29,32H,3,6-21,25-26H2,1H3,(H,47,56)(H,48,49,51)(H,50,57,60)/t29-,32?/m1/s1 |

InChI Key |

YQWUMLVLLIWGQJ-UYEDPJPISA-N |

Isomeric SMILES |

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(C[C@@H]5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Canonical SMILES |

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(CC5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.